

# key characteristics of 4-Chloro-2-nitroacetophenone

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## Compound of Interest

Compound Name: 1-(4-Chloro-2-nitrophenyl)ethanone

CAS No.: 23082-51-1

Cat. No.: B1590640

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## Technical Guide: 4'-Chloro-2'-nitroacetophenone A Privileged Scaffold for Heterocyclic Synthesis Executive Summary

4'-Chloro-2'-nitroacetophenone (CAS: 23082-51-1) is a critical disubstituted aromatic building block characterized by its unique substitution pattern: an electron-withdrawing nitro group ortho to the acetyl moiety and a chlorine atom para to the acetyl group. This specific arrangement creates a "push-pull" electronic environment that makes the molecule a versatile precursor for the synthesis of pharmacologically active heterocycles, particularly 6-chloroindoles and 7-chloroquinolines.

Unlike its isomer 2-chloro-4-nitroacetophenone, this compound presents specific synthetic challenges due to the difficulty of introducing a nitro group ortho to a ketone functionality via direct electrophilic aromatic substitution. This guide details the regioselective synthesis, reactivity profile, and handling protocols required to utilize this intermediate effectively in drug discovery.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9][10]

Property	Specification
IUPAC Name	1-(4-Chloro-2-nitrophenyl)ethanone
CAS Number	23082-51-1
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	199.59 g/mol
Appearance	Yellow to orange crystalline solid
Melting Point	55.0 – 59.0 °C
Boiling Point	~245 °C (at 760 mmHg)
Solubility	Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Hazards	Skin/Eye Irritant (H315, H319); Potential Sensitizer

## Synthetic Routes & Production Strategy

### The Regioselectivity Challenge

Direct nitration of 4-chloroacetophenone typically yields the 3-nitro isomer (meta to the acetyl group) due to the directing effects of the carbonyl (meta-director) and the chlorine (ortho/para-director). Consequently, the production of the 2-nitro isomer requires an indirect approach, most reliably via the Magnesium Malonate Method.

### Recommended Protocol: The Malonate Pathway

This route circumvents direct nitration by constructing the acetyl group after the nitro group is already present on the ring.

- **Acylation:** Reaction of 4-chloro-2-nitrobenzoyl chloride with diethyl malonate (activated by magnesium ethoxide).
- **Hydrolysis & Decarboxylation:** Acid-catalyzed hydrolysis of the resulting malonate intermediate yields the target acetophenone.

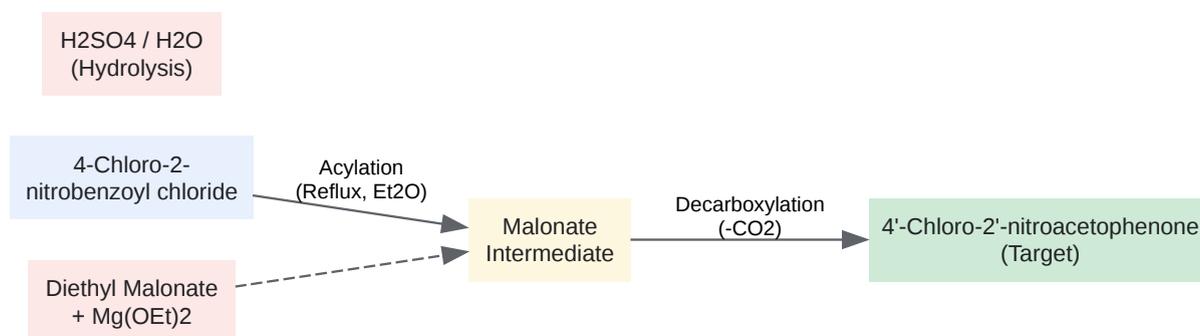


Figure 1: Regiospecific Synthesis via Malonate Displacement

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## Reactivity Profile & Mechanistic Insights

### The "Ortho-Effect" and Reductive Cyclization

The defining feature of 4'-chloro-2'-nitroacetophenone is the proximity of the nitro group to the acetyl side chain. Upon reduction of the nitro group to an amine, the molecule becomes 2'-amino-4'-chloroacetophenone. This intermediate is unstable and highly prone to condensation reactions, making it an ideal precursor for:

- Friedländer Synthesis: Condensation with ketones/aldehydes to form 7-chloroquinolines.
- Indole Synthesis: Reductive cyclization (e.g., using Zn/TiCl<sub>4</sub> or catalytic hydrogenation) to form 6-chloroindole.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

While the chlorine atom is meta to the nitro group (normally deactivating for S<sub>N</sub>Ar), it is para to the acetyl group. The acetyl group is a moderate electron-withdrawing group (EWG).

- Reactivity: The chlorine is moderately activated. Strong nucleophiles (e.g., methoxide, thiols) can displace the chlorine, but the reaction is slower than in 4-chloro-3-nitroacetophenone (where Cl is ortho/para to NO<sub>2</sub>).
- Implication: Process chemists must use higher temperatures or polar aprotic solvents (DMSO, DMF) to effect substitution at the C4 position.

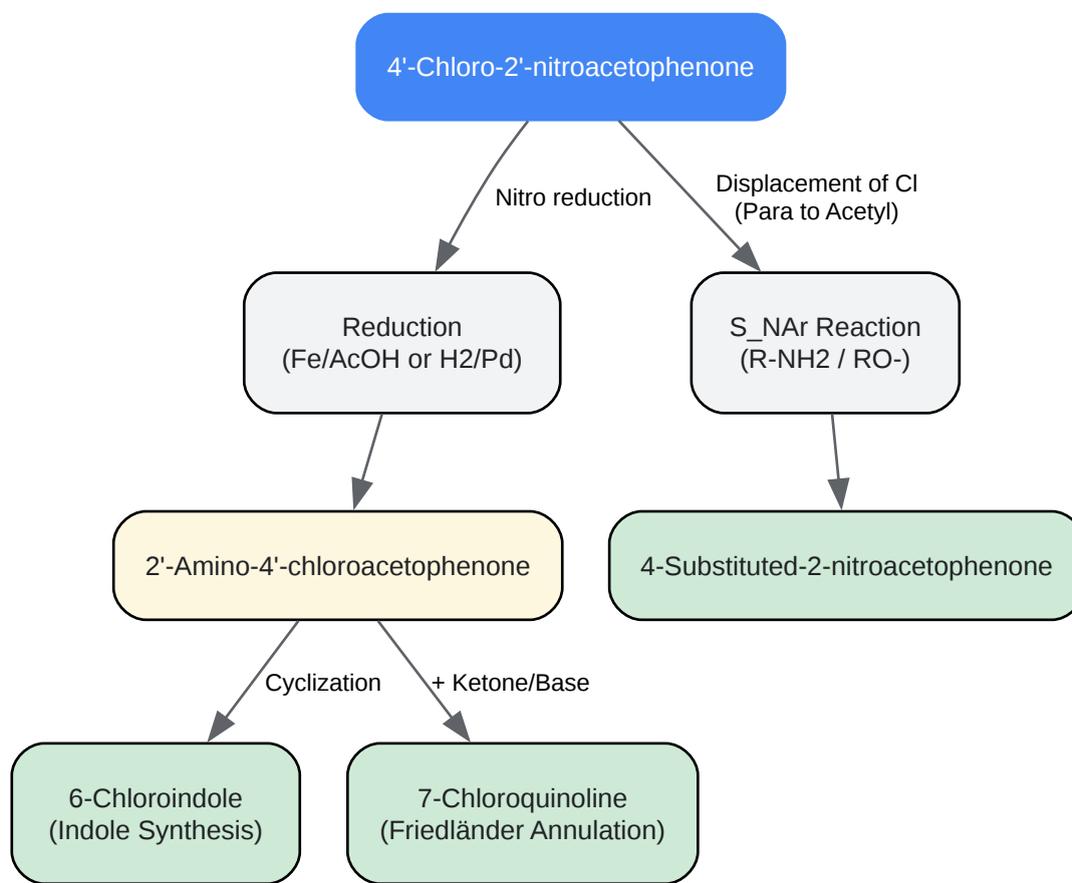


Figure 2: Divergent Synthetic Pathways for Drug Development

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## Experimental Protocol: Chemoselective Reduction

Objective: To reduce the nitro group to an amine without reducing the ketone carbonyl.

Context: Standard catalytic hydrogenation (H<sub>2</sub>/Pd-C) can sometimes reduce the ketone to an alcohol. The Iron/Acetic Acid (Bechamp Reduction) method is preferred for its high chemoselectivity.

### Materials

- 4'-Chloro-2'-nitroacetophenone (10 mmol, 1.99 g)
- Iron powder (325 mesh, 50 mmol, 2.8 g)
- Glacial Acetic Acid (20 mL)

- Ethanol (20 mL)

## Step-by-Step Methodology

- Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
- Dissolution: Dissolve the nitroacetophenone in Ethanol/Acetic acid (1:1 v/v) and heat to 60°C.
- Addition: Add Iron powder in small portions over 15 minutes. Caution: Exothermic reaction.
- Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.
- Workup:
  - Cool to room temperature.<sup>[1]</sup>
  - Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
  - Neutralize the filtrate with saturated NaHCO<sub>3</sub> solution.
  - Extract with Ethyl Acetate (3 x 50 mL).
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Validation: The product, 2'-amino-4'-chloroacetophenone, is unstable; proceed immediately to the next cyclization step (e.g., quinoline synthesis).

## Pharmaceutical Applications

This scaffold is a confirmed intermediate in the synthesis of:

- Anti-malarial agents: Via the 7-chloroquinoline scaffold (analogous to Chloroquine structure).
- Kinase Inhibitors: Indole derivatives synthesized from this backbone are explored as kinase inhibitors due to the halogen handle allowing further coupling (Suzuki/Buchwald) at the 6-

position of the indole.

- Anti-asthmatics: Precursors for quinoline-based leukotriene receptor antagonists.

## Handling & Safety (SDS Summary)

Signal Word: WARNING

- Health Hazards:
  - H315: Causes skin irritation.[2][3][4]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2][3]
- Storage: Store under inert gas (Argon/Nitrogen). The amine derivative is air-sensitive (oxidation).
- Note: Unlike alpha-chloroacetophenone (phenacyl chloride), this ring-substituted isomer is not a potent lachrymator, but standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization.

## References

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